N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes two 4-methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with 4-methylphenylphenol under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The 1,2,4-oxadiazole ring is known to interact with nucleic acids and proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-triazol-3-yl]phenoxy}acetamide
- N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide
Uniqueness
N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with triazole or thiadiazole rings, the oxadiazole ring offers distinct reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-10-18(11-7-16)24-26-23(27-30-24)19-4-3-5-21(14-19)29-15-22(28)25-20-12-8-17(2)9-13-20/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
IBUVOKKCZSRWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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